(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is a chiral compound featuring a tert-butoxy group, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis and Acidification: The resulting intermediate is then hydrolyzed and acidified to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with similar structural features but different stereochemistry.
4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid: A racemic mixture of both enantiomers.
4-(Tert-butoxy)-2-(4-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20O5 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
UMIQAWPNUIBHGZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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